N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is an organic compound characterized by a complex structure that includes both trifluoromethyl and dimethyl substituents on the phenyl and amine groups. This compound is of particular interest in various fields of chemical research due to its unique properties and potential applications.
The compound can be synthesized from commercially available starting materials, including 3,5-bis(trifluoromethyl)aniline and 3,5-dimethylaniline. It is often studied for its reactivity and utility in synthesizing other chemical derivatives.
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline falls under the category of aromatic amines and is classified based on its functional groups as a substituted aniline. It exhibits properties typical of both amines and aromatic compounds.
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline can be achieved through several methods:
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline has a molecular formula of C15H14F6N and features a complex structure characterized by:
C(C(F)(F)F)(C(F)(F)F)c1cc(N)c(c(c1)C)C
CDIDGWDGQGVCIB-UHFFFAOYSA-N
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline can participate in various chemical reactions:
The mechanism of action for N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline primarily revolves around its interactions with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit significant inhibitory effects on enzymes like steroid 5α-reductase, which is involved in steroid metabolism.
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline has several scientific uses:
This compound's diverse applications make it a subject of interest across multiple scientific disciplines, highlighting its relevance in both research and industry contexts.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0